molecular formula C24H23FN2O4S B4768591 N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]-4-fluoro-N-(4-methoxyphenyl)benzenesulfonamide

N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]-4-fluoro-N-(4-methoxyphenyl)benzenesulfonamide

Cat. No.: B4768591
M. Wt: 454.5 g/mol
InChI Key: RYYAPNZDLGRYOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]-4-fluoro-N-(4-methoxyphenyl)benzenesulfonamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of isoquinoline, benzenesulfonamide, and methoxyphenyl groups, which contribute to its distinctive properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]-4-fluoro-N-(4-methoxyphenyl)benzenesulfonamide typically involves multiple steps, starting with the preparation of the isoquinoline derivative. One efficient route involves the N-alkylation of 3,4-dihydroisoquinoline derivatives followed by oxidation of the resulting iminium salts . The reaction conditions for these steps are generally mild, allowing for good yields of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]-4-fluoro-N-(4-methoxyphenyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reaction conditions.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are tailored to achieve the desired transformation efficiently.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield different isoquinoline derivatives, while substitution reactions could introduce new functional groups into the molecule.

Scientific Research Applications

N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]-4-fluoro-N-(4-methoxyphenyl)benzenesulfonamide has several scientific research applications:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules.

    Medicine: The compound’s structure suggests potential pharmacological activities, making it a candidate for drug development.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]-4-fluoro-N-(4-methoxyphenyl)benzenesulfonamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. For instance, similar compounds have been shown to act as androgen receptor antagonists, effectively suppressing the growth of prostate cancer cell lines . The specific pathways and molecular targets involved would depend on the exact biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]-4-fluoro-N-(4-methoxyphenyl)benzenesulfonamide is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activities. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]-4-fluoro-N-(4-methoxyphenyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23FN2O4S/c1-31-22-10-8-21(9-11-22)27(32(29,30)23-12-6-20(25)7-13-23)17-24(28)26-15-14-18-4-2-3-5-19(18)16-26/h2-13H,14-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYYAPNZDLGRYOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N(CC(=O)N2CCC3=CC=CC=C3C2)S(=O)(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]-4-fluoro-N-(4-methoxyphenyl)benzenesulfonamide
Reactant of Route 2
Reactant of Route 2
N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]-4-fluoro-N-(4-methoxyphenyl)benzenesulfonamide
Reactant of Route 3
Reactant of Route 3
N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]-4-fluoro-N-(4-methoxyphenyl)benzenesulfonamide
Reactant of Route 4
Reactant of Route 4
N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]-4-fluoro-N-(4-methoxyphenyl)benzenesulfonamide
Reactant of Route 5
Reactant of Route 5
N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]-4-fluoro-N-(4-methoxyphenyl)benzenesulfonamide
Reactant of Route 6
Reactant of Route 6
N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]-4-fluoro-N-(4-methoxyphenyl)benzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.